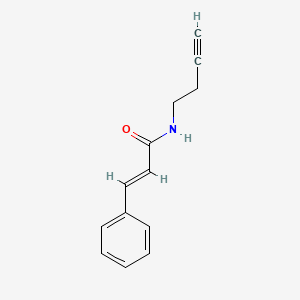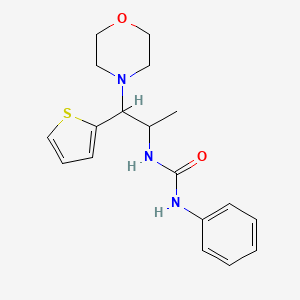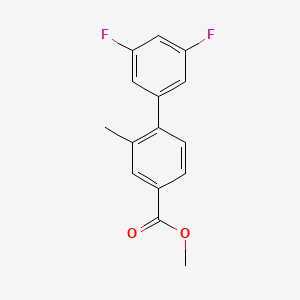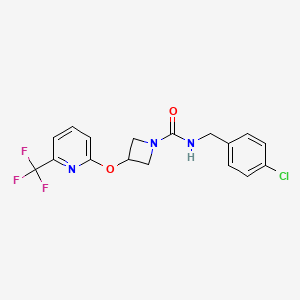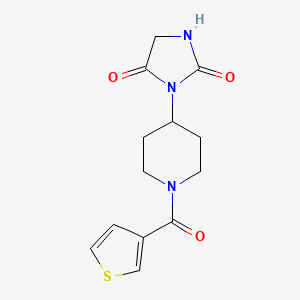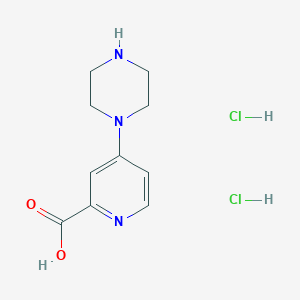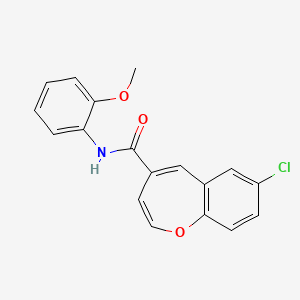
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell differentiation, apoptosis, and glycogen metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A practical method for synthesizing orally active CCR5 antagonists, closely related to 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, has been developed. This involves the esterification and intramolecular Claisen type reaction, followed by the Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Biological and Antioxidant Activity
- The synthesis of a series of triazolopyrimidines, structurally similar to 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, showed antimicrobial and antioxidant activities. These compounds were synthesized using the Biginelli protocol and characterized by various spectroscopic techniques, indicating their potential in antimicrobial and antioxidant applications (Gilava et al., 2020).
Neuroprotective Effects
- Novel benzofuran-2-carboxamide derivatives, related to the core structure of 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting potential applications in neuroprotection (Cho et al., 2015).
Eigenschaften
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-17-5-3-2-4-15(17)20-18(21)12-8-9-23-16-7-6-14(19)11-13(16)10-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNYHUIHLCUJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

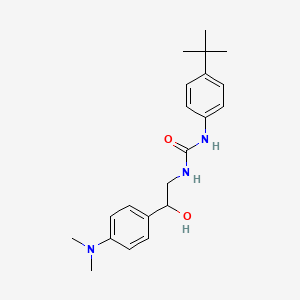
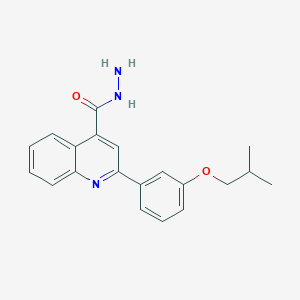
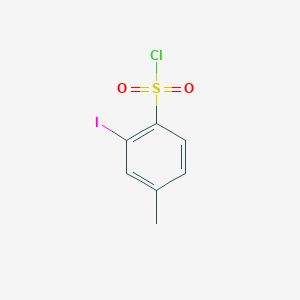
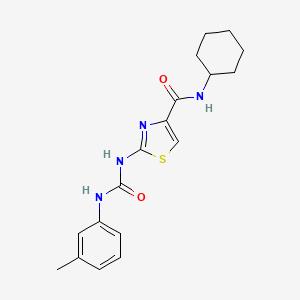
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
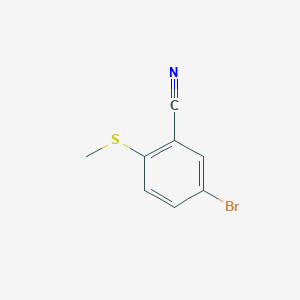
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)
